[2-(Diethylamino)-2-oxoethoxy]acetic acid
Overview
Description
[2-(Diethylamino)-2-oxoethoxy]acetic acid is a chemical compound with the molecular formula C8H15NO4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and an oxoethoxy group attached to an acetic acid moiety .
Scientific Research Applications
Chemistry
In chemistry, [2-(Diethylamino)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds in the ‘caine’ family of local anesthetics, such as lidocaine, primarily target sodium ion channels in nerve cells . These channels play a crucial role in the transmission of nerve impulses, particularly those related to pain sensation .
Mode of Action
For instance, Lidocaine and other local anesthetics inhibit the sensation of pain by blocking the transmission of sodium ions across the cell membrane . This blockage prevents the depolarization of the neuron, thereby inhibiting the transmission of the action potential to the central nervous system .
Biochemical Pathways
By blocking sodium ion channels, it disrupts the normal flow of ions, preventing the propagation of nerve impulses along the affected pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound likely results in the inhibition of pain sensation by blocking the transmission of nerve impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)-2-oxoethoxy]acetic acid typically involves the reaction of diethylamine with ethyl oxalate, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques is common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylglycine: Similar in structure but lacks the oxoethoxy group.
Diethylaminoacetic acid: Contains a diethylamino group but differs in the positioning of functional groups.
Lodoxamide: Shares some structural similarities but is used primarily as an anti-inflammatory agent.
Uniqueness
[2-(Diethylamino)-2-oxoethoxy]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(diethylamino)-2-oxoethoxy]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-9(4-2)7(10)5-13-6-8(11)12/h3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNSTDSGDERDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428529 | |
Record name | STK113436 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56074-25-0 | |
Record name | 2-[2-(Diethylamino)-2-oxoethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56074-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK113436 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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